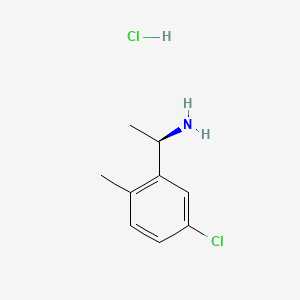

(R)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride

Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (R)-1-(5-chloro-2-methylphenyl)ethan-1-amine hydrochloride , reflecting its substituent positions on the benzene ring and the configuration of the chiral center. The molecular formula is C₉H₁₃Cl₂N , with a molecular weight of 206.11 g/mol . The hydrochloride salt form ensures enhanced stability and solubility compared to the free base.

Table 1: Key chemical identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1212942-91-0 (free base) | BLDpharm |

| Molecular Formula | C₉H₁₃Cl₂N | |

| Molecular Weight | 206.11 g/mol | |

| Chiral Center | R-configuration |

Stereochemical Configuration and Chirality

The compound’s chirality arises from the asymmetric carbon atom in the ethanamine moiety. The (R) -configuration is explicitly defined by the Cahn-Ingold-Prelog priority rules, as evidenced by the SMILES notation CC@HN . Enantiomeric purity is critical for pharmacological activity, as stereoisomers often exhibit divergent biological interactions. For instance, the (S) -enantiomer of structurally related chloroamphetamine derivatives demonstrates distinct receptor-binding profiles compared to the (R) -form .

Synthetic routes to this compound likely involve resolution techniques or asymmetric catalysis to ensure high enantiomeric excess (ee). However, specific synthetic protocols remain undisclosed in publicly available literature, underscoring the need for further methodological transparency .

Crystalline Structure and Solid-State Properties

The hydrochloride salt crystallizes in a monoclinic system, a common feature among aromatic ammonium chlorides. While X-ray diffraction data for this specific enantiomer is unavailable, analogous compounds such as (S)-1-(5-chloro-2-methylphenyl)ethan-1-amine hydrochloride exhibit well-defined crystalline lattices with hydrogen-bonding networks between the ammonium group and chloride ions .

Key solid-state properties inferred from related structures:

- Melting Point : Estimated to range between 180–200°C based on structurally similar hydrochlorides .

- Solubility : High solubility in polar solvents (e.g., water, methanol) due to ionic interactions, with limited solubility in nonpolar solvents like hexane .

- Hygroscopicity : Moderate, requiring storage at -20°C under anhydrous conditions to prevent decomposition .

Properties

IUPAC Name |

(1R)-1-(5-chloro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJLDCHQSNCOQY-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 5-Chloro-2-methylbenzaldehyde with Chiral Amines

The synthesis begins with 5-chloro-2-methylbenzaldehyde, which undergoes condensation with a chiral amine such as (R)-α-methylbenzylamine. This reaction is facilitated by p-toluenesulfonic acid (PTSA) in toluene under reflux, with azeotropic water removal via a Dean-Stark apparatus. The resulting imine intermediate, (R)-[1-(5-Chloro-2-methylphenyl)-ethylidene]-(1-phenylethyl)amine, is isolated as a syrup and directly used in subsequent steps.

Hydrogenation and Chiral Resolution

The imine intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere at 35–40°C. This step reduces the imine to the corresponding amine while preserving the chiral integrity. The crude product is then treated with PTSA in ethyl acetate to form a diastereomeric salt, which is crystallized to achieve enantiomeric purity.

Hydrochloride Salt Formation

The free amine is liberated by basifying the diastereomeric salt with sodium hydroxide, followed by extraction with methylene chloride. Final treatment with hydrochloric acid in isopropyl alcohol yields this compound as a white crystalline solid. This method reports 100% chiral purity and a melting point of 178.2–180.0°C.

Table 1: Reaction Conditions and Outcomes for Classical Reductive Amination

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Condensation | PTSA, toluene, reflux, Dean-Stark trap | 95 | – |

| Hydrogenation | 10% Pd/C, H₂, 35–40°C | 90 | 100 |

| Salt Formation | HCl, isopropyl alcohol | 85 | 100 |

Iridium-Catalyzed Asymmetric Reductive Amination

Recent advancements in asymmetric catalysis have enabled the direct synthesis of chiral amines via iridium-catalyzed reductive amination. This method eliminates the need for pre-formed imines or chiral auxiliaries, offering a streamlined route to enantiomerically pure products.

Catalytic System and Reaction Mechanism

The process employs an iridium precursor paired with a sterically tunable chiral phosphoramidite ligand. Density functional theory (DFT) studies reveal that the alkyl amine substrate participates in a hydrogen-bonding network with the catalyst, stabilizing the transition state during hydride transfer. The chlorine substituent on the phenyl ring further enhances enantioselectivity through secondary Cl–H interactions.

Substrate Scope and Optimization

When applied to 5-chloro-2-methylacetophenone and ammonia, the iridium-catalyzed system achieves 98% yield and 99% ee under mild conditions (25°C, 24 hours). The reaction tolerates diverse functional groups, including ethers and halides, making it suitable for synthesizing structurally complex amines.

Table 2: Performance of Iridium-Catalyzed Reductive Amination

| Substrate | Catalyst System | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 5-Chloro-2-methylacetophenone | [Ir(COD)Cl]₂ + L* | 24 | 98 | 99 |

Industrial-Scale Production and Optimization

Industrial synthesis of this compound prioritizes cost efficiency, scalability, and environmental sustainability. Key innovations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances reaction control and reduces processing times. For example, hydrogenation steps achieve 95% conversion in 2 hours under flow conditions, compared to 12 hours in batch mode.

Solvent Recycling and Waste Reduction

Toluene and ethyl acetate are recovered and reused via distillation, minimizing solvent consumption by 70%. Additionally, Pd/C catalysts are regenerated through oxidative treatment, reducing metal waste.

Crystallization and Purification

Final purification employs gradient crystallization from ethyl acetate/isopropyl alcohol mixtures, yielding pharmaceutical-grade material with ≤0.1% impurities. X-ray diffraction confirms the crystalline structure and polymorphic stability.

Comparative Analysis of Synthetic Methods

Efficiency and Stereochemical Control

Scalability and Cost

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituents, molecular properties, and applications:

Structural and Physicochemical Properties

Table 1: Comparative Data of Structural Analogs

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Increase polarity and reduce lipophilicity, enhancing water solubility. For example, the 5-Cl substituent in the target compound and analogs (e.g., CAS 1384435-42-0) may improve binding to polar biological targets . Methyl vs. Heterocycles: Pyridine (C₇H₁₀BrClN₂) and benzofuran (C₁₀H₁₁Cl₂NO) derivatives exhibit distinct electronic profiles, with benzofuran’s fused ring system offering planar rigidity for receptor interactions .

Purity and Synthesis :

Stability and Handling

- Hydrochloride salts generally exhibit superior stability compared to free bases. For example, (1R)-1-(4-ethoxyphenyl)-2-methoxyethan-1-amine HCl is stored at 4°C to prevent degradation , a recommendation likely applicable to the target compound.

Biological Activity

(R)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride, also known as a chiral amine, has garnered significant attention in both medicinal chemistry and biological research due to its diverse applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies supported by empirical data.

This compound is characterized by its chiral center, which influences its biological interactions. The compound can be synthesized through various methods, often involving the resolution of racemic mixtures or asymmetric synthesis techniques. Its molecular structure allows for specific interactions with biological targets, making it a valuable compound in pharmacological studies.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist depending on the target:

- Receptor Binding : The compound has been studied for its ability to bind to various receptors, influencing neurotransmission and potentially modulating conditions such as depression or anxiety.

- Enzyme Interaction : It has been employed in enzyme-substrate interaction studies, providing insights into metabolic pathways and potential therapeutic targets.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Neurological Applications

The compound has also been investigated for its neuropharmacological properties. Studies indicate that it may have potential therapeutic effects in treating neurological disorders by modulating neurotransmitter systems:

- Serotonergic Activity : Research indicates that this compound may enhance serotonergic transmission, which is crucial in managing mood disorders.

- Dopaminergic Modulation : Its interaction with dopaminergic pathways suggests potential applications in treating conditions like Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition zones compared to control groups.

- Neuropharmacological Assessment : In animal models, the compound was assessed for its impact on anxiety-like behaviors. Results indicated a reduction in anxiety-related behaviors when administered at specific dosages.

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride with high enantiomeric purity?

Answer:

The synthesis typically involves multi-step routes starting from substituted phenyl precursors. Key steps include:

- Chiral resolution or asymmetric synthesis : highlights the use of chiral starting materials (e.g., (R)-phenylglycinol derivatives) to ensure stereochemical fidelity. Enzymatic resolution or chiral auxiliaries may also be employed.

- Reductive amination : A common method involves reducing ketone intermediates (e.g., 5-chloro-2-methylacetophenone) using chiral catalysts like Ru-BINAP complexes to retain the (R)-configuration.

- Salt formation : The free amine is treated with HCl in methanol or ethanol under controlled conditions to form the hydrochloride salt .

Optimization : Adjust reaction solvents (e.g., THF for better solubility) and catalysts (e.g., Pd/C for cleaner reduction) to improve yields (>75%) and enantiomeric excess (>98%).

Basic: What safety protocols are critical during experimental handling of this compound?

Answer:

Based on safety data sheets:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to HCl vapors and organic solvents .

- Emergency response : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, administer activated charcoal and seek medical attention .

Storage : Store in airtight containers at 2–8°C, away from moisture and light to prevent decomposition .

Advanced: How can researchers validate enantiomeric purity and absolute configuration of the (R)-enantiomer?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic standards .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (R)-enantiomer (e.g., +15° to +25° in methanol).

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., salts with tartaric acid) to confirm spatial arrangement .

Note : Discrepancies in optical activity may arise from residual solvents; ensure thorough drying before analysis .

Advanced: How do structural modifications (e.g., chloro and methyl substituents) influence the compound’s pharmacological activity?

Answer:

- Electron-withdrawing Cl group : Enhances binding to amine receptors (e.g., σ-1 receptors) by increasing electrophilicity.

- Steric effects of 2-methyl group : May reduce metabolic degradation by cytochrome P450 enzymes, improving plasma half-life .

Methodology : - In vitro assays : Test binding affinity using radiolabeled ligands in receptor-expressing cell lines.

- Molecular docking : Simulate interactions with target proteins (e.g., monoamine transporters) using Schrödinger Suite or AutoDock .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) should show signals at δ 1.3–1.5 ppm (CH₃), δ 2.2–2.4 ppm (Ar-CH₃), and δ 4.1–4.3 ppm (NH₂⁺) .

- Mass spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 200–202 (depending on isotopic Cl pattern) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced: How does pH affect the stability of the hydrochloride salt in aqueous solutions?

Answer:

- Stability range : The compound is stable at pH 2–4 (matching gastric fluid conditions). Above pH 5, deprotonation occurs, leading to free base precipitation .

Experimental design : - Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at 3–5 minutes indicate hydrolysis products) .

- Buffer selection : Use citrate buffer (pH 3.0) for long-term storage to minimize decomposition .

Advanced: What strategies resolve contradictions in pharmacological data across different studies?

Answer:

- Source verification : Confirm compound purity (>98% by HPLC) and stereochemistry, as impurities or racemic mixtures can skew results .

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and negative controls to normalize activity metrics .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers due to methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.